![molecular formula C8H18Cl2N2 B1382485 5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride CAS No. 1803598-04-0](/img/structure/B1382485.png)
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride
Overview
Description
5-Methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride is a chemical compound with a molecular weight of 213.15 . It is widely used in scientific research due to its unique properties and finds applications in various fields such as organic synthesis, pharmaceuticals, and material science.
Molecular Structure Analysis
The IUPAC name for this compound is 5-methyloctahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride . The InChI code is 1S/C8H16N2.2ClH/c1-10-3-2-7-4-9-5-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H .Physical And Chemical Properties Analysis
This compound is an oil and has a brown color . It should be stored at room temperature .Scientific Research Applications
Hybrid Catalysts in Synthesis
Hybrid catalysts, employing organocatalysts, metal catalysts, ionic liquid catalysts, nanocatalysts, green solvents, and catalyst-/solvent-free conditions, have been pivotal in synthesizing complex heterocyclic compounds, including pyrano[2,3-d]pyrimidine scaffolds. These compounds are crucial precursors in the pharmaceutical and medicinal industries due to their broad synthetic applications and bioavailability (Parmar, Vala, & Patel, 2023).
Kinase Inhibitors
Pyrazolo[3,4-b]pyridine, a related heterocycle, has been utilized extensively in the design of kinase inhibitors. Its versatility in interacting with kinases through multiple binding modes makes it a valuable scaffold in medicinal chemistry, with applications across a broad range of kinase targets (Wenglowsky, 2013).
Pyrrolidine in Drug Discovery
The pyrrolidine ring, a five-membered nitrogen heterocycle, is widely used in medicinal chemistry to obtain compounds for treating human diseases. The non-planarity and sp3-hybridization of this scaffold allow for efficient exploration of pharmacophore space, contributing to the stereochemistry and three-dimensional coverage of molecules (Li Petri et al., 2021).
Pyridine Derivatives in Medicinal and Chemosensing Applications
Pyridine derivatives are significant in various fields, including medicinal applications and chemosensing. They possess diverse biological activities such as antifungal, antibacterial, antioxidant, analgesic, and anticancer activities. Moreover, these derivatives can act as highly effective chemosensors for detecting various species in environmental, agricultural, and biological samples (Abu-Taweel et al., 2022).
Safety and Hazards
Mechanism of Action
Biochemical Pathways
Compounds with similar structures have been shown to have potential inhibitory action against certain enzymes , and some have shown efficacy in reducing blood glucose levels . These could hint at the possible pathways this compound might affect.
Result of Action
Compounds with similar structures have shown potential in the prevention and treatment of disorders involving elevated plasma blood glucose .
properties
IUPAC Name |
5-methyl-1,2,3,3a,4,6,7,7a-octahydropyrrolo[3,4-c]pyridine;dihydrochloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H16N2.2ClH/c1-10-3-2-7-4-9-5-8(7)6-10;;/h7-9H,2-6H2,1H3;2*1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XVKMGZXKEKSORE-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2CNCC2C1.Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H18Cl2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
213.15 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-methyl-octahydro-1H-pyrrolo[3,4-c]pyridine dihydrochloride |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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